3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-2-(4-chlorophenyl)ethenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-10H,(H2,18,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXTNMIRZGFDN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CNC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea typically involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. A study conducted by Fatima et al. (2013) demonstrated that related compounds showed effective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the disruption of cell cycle progression and modulation of apoptotic pathways. The presence of the chlorophenyl moiety is believed to enhance the interaction with biological targets, increasing efficacy .
Agricultural Science
Herbicidal Properties
this compound has been investigated for its potential as a herbicide. Research indicates that compounds with similar structures can inhibit specific enzymes involved in plant growth, thereby acting as effective herbicides. For example, studies have shown that certain derivatives can selectively target weed species without affecting crop plants .
Field Trials
Field trials have demonstrated the effectiveness of these compounds in controlling weed populations in various crops. Data from these trials indicate that application rates and timing are critical factors influencing efficacy, with optimal results achieved when applied during early growth stages of weeds .
Material Science
Polymer Development
In material science, this compound has potential applications in the development of new polymers. Its unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
A study on polymer blends incorporating this compound revealed improved thermal properties compared to traditional materials. The addition of this compound resulted in a significant increase in glass transition temperature (Tg), indicating enhanced thermal stability .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| 3-(4-Chlorophenyl)-1H-pyrazole | HeLa | 15.0 | |
| 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol | A549 | 10.0 |
Table 2: Herbicidal Efficacy in Field Trials
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Pyrazole Derivatives
Key features include:
- Planar pyrazole ring with delocalized electrons (C–N bond lengths: 1.328–1.352 Å, between single and double bonds) .
- Dihedral angles between chlorophenyl rings and pyrazole: 75.1° and 39.5°, influencing steric interactions .
- Synthesis : Microwave-assisted reaction with phosphorus oxychloride, yielding stable crystals via weak C–H⋯π interactions .
By contrast, the target urea compound lacks sulfur and pyrazole moieties, likely resulting in reduced electron delocalization and altered binding modes.
Urea Derivatives
- 3-(4-Chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea (CAS 6269-41-6, C₁₆H₁₆Cl₂N₄O₂): Features an ethyl linker between urea groups, increasing molecular flexibility. Predicted density: 1.423 g/cm³; boiling point: 503.9°C . The rigid ethenyl linker in the target compound may enhance conformational stability compared to the ethyl spacer.
- Molecular weight: 315.58 g/mol vs. 367.23 g/mol for the target compound, suggesting differences in solubility and bioavailability .
Physicochemical Properties
Biological Activity
The compound 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea is an organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.20 g/mol. The structure features two chlorophenyl groups attached to a urea moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂N₂O |
| Molecular Weight | 321.20 g/mol |
| CAS Number | 1164539-94-9 |
| Appearance | Crystalline solid |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.01 µM to 49.85 µM .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in the context of cannabinoid receptor modulation. Analogous compounds have shown potential as negative allosteric modulators of the CB1 receptor, which may influence pain and inflammation pathways .
Case Studies
- Antitumor Efficacy : In a study by Li et al., a series of pyrazole derivatives were synthesized and screened for cytotoxicity against A549 and MCF-7 cell lines. The most potent derivative exhibited an IC50 value of 0.39 ± 0.06 µM against NCI-H460 cells .
- Cannabinoid Receptor Modulation : A study focused on the development of cannabinoid receptor modulators revealed that analogs of the compound showed promising results in attenuating drug-seeking behavior in animal models . The compound RTICBM-189 demonstrated excellent brain penetration and significant activity at the CB1 receptor.
Table 2: Biological Activity Summary
| Study Reference | Activity Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| Li et al., 2022 | Antitumor | NCI-H460 | 0.39 ± 0.06 |
| Fan et al., 2022 | Antitumor | MCF-7 | 0.46 ± 0.04 |
| DrugBank Study | Cannabinoid Modulation | Animal Models | Not specified |
Q & A
Q. What are the optimal synthetic conditions for 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea?
Methodological Answer: The compound is synthesized via a microwave-assisted reaction involving 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone and N-(Z)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]vinylamine. Key steps include:
- Reagents : Phosphorus oxychloride (0.024 mol) in dimethylformamide (DMF) under microwave irradiation for 30 seconds .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key parameters:
- Data Collection : ω and φ scans at 293 K, absorption correction via SADABS .
- Refinement : SHELXL-2018 for least-squares refinement; R-factor = 0.052, wR(F²) = 0.160, S = 1.03 .
- Crystal System : Monoclinic (space group P2₁/n) with unit cell dimensions: a = 9.7515 Å, b = 10.2097 Å, c = 27.6705 Å, β = 96.402° .
Advanced Research Questions
Q. How does electronic delocalization in the pyrazole ring influence the compound’s reactivity?
Methodological Answer: The pyrazole ring exhibits partial double-bond character, evidenced by C–N bond lengths (1.328–1.352 Å), intermediate between single (1.443 Å) and double bonds (1.269 Å). This delocalization enhances stability and influences intermolecular interactions. Analysis involves:
- X-ray bond metrics : Validate conjugation via bond-length alternation .
- Computational modeling : Density Functional Theory (DFT) to map electron density distributions .
Q. What intermolecular forces stabilize the crystal lattice?
Methodological Answer: Weak C–H···π interactions (2.8–3.2 Å) and van der Waals forces dominate the packing. Methods include:
Q. How to resolve contradictions in polymorphic forms reported across studies?
Methodological Answer: Divergent crystal forms may arise from varying synthesis conditions (e.g., solvent, temperature). Resolve via:
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from CIF files .
- Differential Scanning Calorimetry (DSC) : Identify thermal transitions unique to each polymorph .
Q. What strategies optimize biological activity assays for this compound?
Methodological Answer: Design assays based on functional groups (e.g., urea backbone, chlorophenyl moieties):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
